Leflunomide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

8.44e-02 g/L

Synonyms

Canonical SMILES

Improved Delivery Methods for Leflunomide

One area of research explores alternative delivery methods for Leflunomide to potentially reduce side effects associated with systemic administration (affecting the whole body). A study published in Pharmaceutics investigated formulating Leflunomide-loaded emulsomes (EMLs) for intra-articular delivery (directly into the joint). This method aimed to increase drug concentration within the joint cavity and minimize systemic exposure. The study results in rats with antigen-induced arthritis showed improved joint healing with Leflunomide-loaded EMLs compared to traditional suspension delivery [1].

Source

[1] Development and Evaluation of Novel Leflunomide SPION Bioemulsomes for the Intra-Articular Treatment of Arthritis MDPI:

Leflunomide's Mechanism of Action Research

Another area of scientific research explores how Leflunomide works to suppress the immune response in RA. While the exact mechanism is not fully understood, research suggests it affects the activity of enzymes involved in pyrimidine synthesis, essential for cell proliferation. Leflunomide may also target specific immune cells involved in the inflammatory response [2].

Source

Leflunomide is an immunomodulatory drug primarily used as a disease-modifying antirheumatic drug (DMARD) for treating rheumatoid arthritis and psoriatic arthritis. It operates by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase, which is crucial in the de novo synthesis of pyrimidines, specifically uridine monophosphate. This inhibition leads to a reduction in the proliferation of activated lymphocytes, thereby modulating immune responses and reducing inflammation associated with autoimmune diseases .

The exact mechanism by which Leflunomide exerts its therapeutic effect is not fully understood []. However, the primary target is believed to be dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme involved in pyrimidine synthesis [, ]. Inhibition of DHODH disrupts the production of pyrimidines, which are essential for cell proliferation, particularly in immune cells []. This ultimately leads to a dampening of the immune response, reducing inflammation in the joints [].

Leflunomide can cause side effects, including elevated liver enzymes, hair loss, nausea, and diarrhea. It is also teratogenic, meaning it can cause birth defects, and is contraindicated in pregnancy. Leflunomide has a long half-life (elimination time from the body), necessitating a drug washout procedure before attempting pregnancy []. Due to its immunosuppressive effects, Leflunomide can increase the risk of infections.

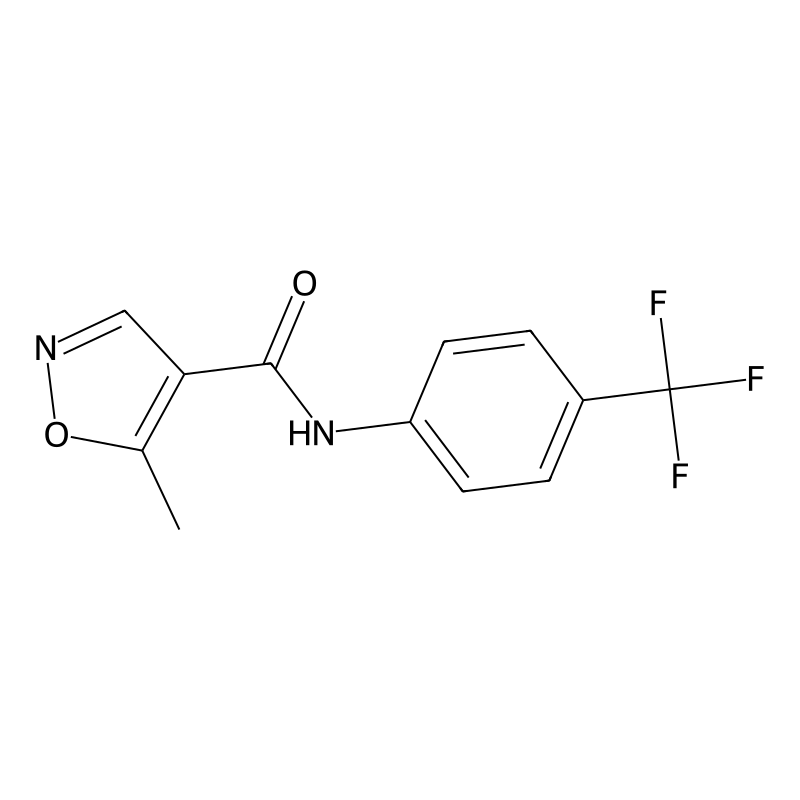

The primary chemical reaction associated with leflunomide involves its conversion to its active metabolite, teriflunomide. This transformation occurs through the opening of the isoxazole ring upon oral administration. The active metabolite inhibits dihydroorotate dehydrogenase, leading to decreased levels of ribonucleotide uridine monophosphate. This process results in reduced DNA and RNA synthesis, ultimately causing cell cycle arrest in activated lymphocytes .

Leflunomide exhibits several biological activities:

- Immunomodulation: It inhibits the expansion of activated T cells by interfering with their cell cycle progression.

- Antiproliferative Effects: The drug's mechanism leads to G1 phase arrest in the cell cycle, affecting rapidly dividing cells such as lymphocytes.

- Antiviral Properties: Teriflunomide has shown antiviral effects against various viruses, including cytomegalovirus and herpes simplex virus by inhibiting viral replication processes .

Leflunomide is synthesized through a multi-step process that typically includes:

- Formation of the Isoxazole Ring: Initial reactions involve creating the isoxazole structure essential for leflunomide's activity.

- Functionalization: Subsequent steps modify the compound to enhance its pharmacological properties.

- Purification: The final product is purified to ensure it meets pharmaceutical standards for efficacy and safety .

Leflunomide interacts with various medications and substances:

- Nonsteroidal Anti-inflammatory Drugs: Can be co-administered without significant interactions.

- Methotrexate: No pharmacokinetic interactions were noted, allowing concurrent use.

- Cytochrome P450 Inhibitors/Inducers: Caution is advised when combined with drugs metabolized by cytochrome P450 enzymes, such as warfarin and phenytoin, due to potential alterations in plasma levels of leflunomide's active metabolite .

Several compounds share similarities with leflunomide in terms of mechanism or therapeutic use. These include:

| Compound Name | Mechanism of Action | Therapeutic Use | Unique Features |

|---|---|---|---|

| Methotrexate | Dihydrofolate reductase inhibitor | Rheumatoid arthritis, cancer | Broad-spectrum anti-cancer activity |

| Azathioprine | Purine synthesis inhibitor | Autoimmune diseases | Prodrug requiring metabolic activation |

| Mycophenolate mofetil | Inhibition of inosine monophosphate dehydrogenase | Organ transplant rejection | Selective lymphocyte suppression |

| Teriflunomide | Dihydroorotate dehydrogenase inhibitor | Multiple sclerosis | Active metabolite of leflunomide |

Leflunomide's uniqueness lies in its specific inhibition of dihydroorotate dehydrogenase, which selectively targets activated lymphocytes while sparing non-lymphoid cells that utilize alternative pathways for pyrimidine synthesis. This selectivity contributes to its therapeutic efficacy and safety profile compared to other immunomodulatory agents .

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 2.43 /Estimated/

2.8

Appearance

Melting Point

166.5 °C

165 - 166 °C

Storage

UNII

GHS Hazard Statements

H301 (99.62%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (98.08%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Leflunomide is indicated for the treatment of adult patients with: active rheumatoid arthritis as a 'disease-modifying antirheumatic drug' (DMARD). Recent or concurrent treatment with hepatotoxic or haematotoxic DMARDs (e. g. methotrexate) may result in an increased risk of serious adverse reactions, therefore, the initiation of leflunomide treatment has to be carefully considered regarding these benefit / risk aspects. Moreover, switching from leflunomide to another DMARD without following the washout procedure may also increase the risk of serious adverse reactions even for a long time after the switching.

Leflunomide is indicated for the treatment of adult patients with: active rheumatoid arthritis as a 'disease-modifying antirheumatic drug' (DMARD); active psoriatic arthritis . Recent or concurrent treatment with hepatotoxic or haematotoxic DMARDs (e. g. methotrexate) may result in an increased risk of serious adverse reactions; therefore, the initiation of leflunomide treatment has to be carefully considered regarding these benefit / risk aspects. Moreover, switching from leflunomide to another DMARD without following the washout procedure may also increase the risk of serious adverse reactions even for a long time after the switching.

Leflunomide is indicated for the treatment of adult patients with: active rheumatoid arthritis as a �disease-modifying antirheumatic drug' (DMARD); active psoriatic arthritis . Recent or concurrent treatment with hepatotoxic or haematotoxic DMARDs (e. g. methotrexate) may result in an increased risk of serious adverse reactions; therefore, the initiation of leflunomide treatment has to be carefully considered regarding these benefit / risk aspects. Moreover, switching from leflunomide to another DMARD without following the washout procedure may also increase the risk of serious adverse reactions even for a long time after the switching.

Leflunomide is indicated for the treatment of adult patients with active rheumatoid arthritis as a 'disease-modifying antirheumatic drug' (DMARD). Recent or concurrent treatment with hepatotoxic or haematotoxic DMARDs (e. g. methotrexate) may result in an increased risk of serious adverse reactions; therefore, the initiation of leflunomide treatment has to be carefully considered regarding these benefit / risk aspects. Moreover, switching from leflunomide to another DMARD without following the washout procedure may also increase the risk of serious adverse reactions even for a long time after the switching.

Livertox Summary

Drug Classes

Therapeutic Uses

Leflunomide is indicated to alleviate the signs and symptoms of rheumatoid arthritis and to slow joint impairment. /Included in US product labeling/

Leflunomide, a new oral immunomodulatory agent, is effective for the treatment of rheumatoid arthritis. Its mechanism of action in suppressing inflammation is based in its inhibition of dihydroorotate dehydrogenase, an enzyme responsible for de novo synthesis of pyrimidine containing ribonucleotides. It is the first disease-modifying antirheumatic drug approved for treatment of rheumatoid arthritis with an indication for retardation of joint damage by radiography. Side effects are generally mild and include diarrhea, rashes, reversible alopecia, and elevation of hepatic transaminases. Despite the concern about hepatotoxicity, combination use with methotrexate in treating patients with rheumatoid arthritis has been shown to be safe. Other autoimmune diseases in which leflunomide has been used successfully include Felty syndrome, vasculitis, Sjogren syndrome, Wegener granulomatosis, and bullous pemphigoid.

Leflunomide has excellent antiviral activity against cytomegalovirus (CMV) in animal models and is considerably less expensive than intravenous ganciclovir. We used leflunomide in four consenting renal allograft recipients with symptomatic CMV disease, who were unable to afford ganciclovir and would otherwise remain untreated. This is the first report of efficacy of leflunomide in humans with CMV disease. They received loading dose of 100 mg of leflunomide once daily on days 1-3 and then 20 mg once daily for 3 months. All four patients were followed up three times weekly with physical examination, total leukocyte counts, blood urea and serum creatinine for a minimum period of 6 weeks. None of the patients showed drug related adverse events, alteration in cyclosporine levels, or decreased graft function, except one who developed leucopenia. Preliminary data presented suggests that leflunomide therapy for CMV disease is effective and could be used with careful monitoring in allograft recipients who cannot afford intravenous ganciclovir therapy. The duration of treatment and the role of leflunomide in secondary prophylaxis and in situations of ganciclovir resistance need to be studied further.

Pharmacology

Leflunomide is a derivative of isoxazole used for its immunosuppressive and anti-inflammatory properties. As a prodrug, leflunomide is converted to an active metabolite, A77 1726, which blocks dihydroorotate dehydrogenase, a key enzyme of de novo pyrimidine synthesis, thereby preventing the expansion of activated T lymphocytes. This agent also inhibits various protein tyrosine kinases, such as protein kinase C (PKC), thereby inhibiting cell proliferation. (NCI04)

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L04 - Immunosuppressants

L04A - Immunosuppressants

L04AA - Selective immunosuppressants

L04AA13 - Leflunomide

Mechanism of Action

Leflunomide exhibits anit-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2).

It has been suggested that leflunomide exerts its immunomodulating effects by preventing the expansion of activated autoimmune lymphocytes via interference with cell cycle progression. ... In vitro data indicate that leflunomide interferes with cell cycle progression by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase; there also is in vitro evidence that the drug inhibits protein tyrosine kinase activity in dividing cells and possesses other effect that may contribute to its immunomodulating activity.

... In this study, we examined the effect of A771726 /active metabolite of leflunomide/ on osteoclast formation and bone-resorbing activity in vitro, using cultures of bone marrow-derived osteoclast progenitors and purified functionally mature osteoclasts, and then we elucidated the molecular mechanism of action of the effect of A771726 on osteoclasts. A771726 inhibited osteoclast formation from macrophage colony-stimulating factor (M-CSF)-dependent osteoclast progenitors in the presence of receptor activator of nuclear factor kappa B (NF-kappaB) ligand (RANKL), without any other types of cells present, in a dose-related manner, similar to the inhibition in cultures of unfractionated bone marrow cells. In addition, A771726 suppressed bone resorption by isolated mature osteoclasts. These results indicate that A771726 directly and intrinsically inhibited the differentiation and function of osteoclast lineage cells without any mediation by other cells. The inhibition by A771726 was not restored by the simultaneous addition of uridine, and may be independent of the blockade of NF-kappaB activation and the tyrosine phosphorylation of proteins. Thus, leflunomide, through its active metabolite, has the potential to prevent bone loss by directly inhibiting osteoclastogenesis and osteoclast function. This inhibition suggests a novel mechanism for leflunomide in the retardation of the joint destruction observed in rheumatoid arthritis patients.

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Dehydrogenases [EC:1.3.-.-]

DHODH [HSA:1723] [KO:K00254]

Vapor Pressure

Pictograms

Acute Toxic;Irritant

Other CAS

Absorption Distribution and Excretion

The active metabolite is eliminated by further metabolism and subsequent renal excretion as well as by direct biliary excretion. In a 28 day study of drug elimination (n=3) using a single dose of radiolabeled compound, approximately 43% of the total radioactivity was eliminated in the urine and 48% was eliminated in the feces. It is not known whether leflunomide is excreted in human milk. Many drugs are excreted in human milk, and there is a potential for serious adverse reactions in nursing infants from leflunomide.

0.13 L/kg

Following oral administration of leflunomide, the drug is rapidly converted to A77 1726 in the GI mucosa and liver.

Time to peak concentration: Approximately 6 to 12 hours. /M1 metabolite/

M1 metabolite is 80% bioavailable. Administration of leflunomide with a high-fat meal has no effect on the plasma concentration of M1. /M1 metabolite/

M1 has a low volume of distribution (Vss = 0.13 L/kg) and is extensively bound (>99.3%) to albumin in healthy subjects. Protein binding has been shown to be linear at therapeutic concentrations. The free fraction of M1 is slightly higher in patients with rheumatoid arthritis and approximately doubled in patients with chronic renal failure; the mechanism and significance of these increases are unknown.

For more Absorption, Distribution and Excretion (Complete) data for LEFLUNOMIDE (8 total), please visit the HSDB record page.

Metabolism Metabolites

Leflunomide is metabolized to M1 and other minor active metabolites. An active metabolite, 4-trifluoromethylaniline, is present in plasma at low concentrations. Although the specific site of leflunomide metabolism is unknown, it has been suggested that the gastrointestinal wall and liver play a role in the metabolism.

The 3-unsubstituted isoxazole ring in the anti-inflammatory drug leflunomide undergoes a unique N-O bond cleavage to the active alpha-cyanoenol metabolite A771726, which resides in the same oxidation state as the parent. In vitro studies were conducted to characterize drug-metabolizing enzyme(s) responsible for ring opening and to gain insight into the mechanism of ring opening. ... Although A771726 formation in human liver microsomes or recombinant p4501A2 required NADPH, its formation was greatly reduced by oxygen or carbon monoxide, suggesting that the isoxazole ring opening was catalyzed by the p450Fe(II) form of the enzyme. A mechanism for the p450-mediated ring scission is proposed in which the isoxazole ring nitrogen or oxygen coordinates to the reduced form of the heme followed by charge transfer from p450Fe(II) to the C=N bond or deprotonation of the C3-H, which results in a cleavage of the N-O bond.

Leflunomide has known human metabolites that include (E)-3-Hydroxy-2-methanimidoyl-N-[4-(trifluoromethyl)phenyl]but-2-enamide.

Wikipedia

Phenylhydrazine

Drug Warnings

Because it can take up to 2 years for plasma concentrations of the active metabolite of leflunomide (A77 1726) to decrease to undetectable concentrations (less than 0.02 ug/mL) following discontinuance of leflunomide, the possibility that adverse effects or drug interactions associated with the drug could continue to occur even thought the patient is no longer receiving leflunomide should be considered.

Opportunistic infections and serious infection, including sepsis and death, have been reported rarely in patients receiving leflunomide. Most serious infections reported in patients receiving leflunomide occurred in those receiving concomitant therapy with immunosuppressive agent and/or those with comorbid illness that, in addition to rheumatoid arthritis, could have predisposed them to infections.

Leflunomide, a new immunomodulatory agent, was prescribed to a 67-year-old female patient with rheumatoid arthritis. Fifteen days later she developed diarrhea and elevated liver enzymes. A liver biopsy showed a pattern of acute hepatitis. The patient was homozygous for the rare CYP2C9*3 allele, which determines the slowest metabolic rate for CYP2C9 enzymatic activity, that is probably involved in the metabolism of leflunomide. Liver damage subsided in few weeks. This case illustrates the risk of hepatotoxicity by leflunomide and suggests that it is possibly related to CYP2C9 polymorphism.

For more Drug Warnings (Complete) data for LEFLUNOMIDE (20 total), please visit the HSDB record page.

Biological Half Life

2 weeks /M1 metabolite/

Use Classification

Human drugs -> Immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Information available in 2004 indicated that Leflunomide was used in the manufacture of pharmaceutical preparations in the following countries: Algeria, Argentina, Australia, Austria, Belgium, Brazil, Canada, Chile, Colombia, Costa Rica, Croatia, Czech Republic, Denmark, Dominican Republic, Ecuador, El Salvador, Finland, France, Germany, Greece, Guatemala, Hong Kong, Hungary, India, Indonesia, Ireland, Israel, Italy, Japan, Malaysia, Mexico, Netherlands, Norway, New Zealand, Panama, Portugal, Romania, Singapore, Slovenia, South Africa, Spain, Sweden, Switzerland, Thailand, United Kingdom, USA, Yugoslavia (1,2)

Clinical Laboratory Methods

Storage Conditions

Interactions

Concurrent use with these medications /hepatotoxic medications or methotrexate/ may increase the risk of side effects and medication-induced hepatic toxicity; in a small study evaluating the concurrent use of leflunomide (100 mg/day followed by 10 to 20 mg/day) and methotrexate (10 to 25 mg/week with folate), an increased risk of hepatotoxicity was reported; dosage adjustment may be needed.

In vivo drug interaction studies have demonstrated a lack of a significant drug interaction between leflunomide and tri-phasic oral contraceptives, and cimetidine.

M1 was shown to cause increases ranging from 13-50% in the free fraction of diclofenac, ibuprofen and tolbutamide at concentrations in the clinical range. In vitro studies of drug metabolism indicate that M1 inhibits CYP 450 2C9, which is responsible for the metabolism of many NSAIDs. M1 has been shown to inhibit the formation of 4'-hydroxydiclofenac from diclofenac in vitro.

Concurrent use with these medications /activated charcoal, or cholestyramine/ will significantly decrease the plasma concentration of M1 by inhibiting gastrointestinal absorption. /M1 metabolite/

Dates

Leflunomide therapy for IgA vasculitis with nephritis in children

Ling Hou, Zhou Zhang, Yue DuPMID: 34496826 DOI: 10.1186/s12887-021-02866-y

Abstract

Henoch-Schönlein purpura (HSP), also called IgA vasculitis, is a systemic vasculitis characterized by deposits of immunoglobulin A in blood vessels. Renal impairment of these patients is the main determinant of prognosis. The optimal treatment of HSP nephritis (HSPN) in children remains controversial, but many clinicians administer an immunosuppressive agent with a corticosteroid. A previous study reported that leflunomide (LEF) with a corticosteroid was effective for adult patients with HSPN and nephrotic proteinuria. However, data on this treatment in pediatric patients is limited.We described our experience at a single center on the use of LEF in 5 pediatric patients who had IgA vasculitis with proteinuria that was nearly 50 mg/kg (nephrotic range) and remained high despite administration of intravenous steroid, and biopsy-proven nephritis. All patients had class II to IIIb lesions based on the International Study of Kidney Disease in Children (ISKDC).

We successfully treated all 5 children who had IgA vasculitis with nephritis using LEF with a corticosteroid. Four patients achieved a complete remission of proteinuria, and 1 patient had significantly reduced proteinuria. The children received LEF for 6 months to 12 months, and none of them had severe adverse events.

To our knowledge, this is the first case series to report successful treatment of pediatric HSPN with LEF in combination with a corticosteroid.

Efficacy and safety of tildrakizumab in patients with active psoriatic arthritis: results of a randomised, double-blind, placebo-controlled, multiple-dose, 52-week phase IIb study

Philip J Mease, Saima Chohan, Ferran J Garcia Fructuoso, Michael E Luggen, Proton Rahman, Siba P Raychaudhuri, Richard C Chou, Alan M Mendelsohn, Stephen J Rozzo, Alice GottliebPMID: 33985942 DOI: 10.1136/annrheumdis-2020-219014

Abstract

To evaluate efficacy and safety of the anti-interleukin-23p19 monoclonal antibody tildrakizumab in patients with psoriatic arthritis (PsA).In this randomised, double-blind, placebo-controlled, phase IIb study, patients with active PsA were randomised 1:1:1:1:1 to tildrakizumab 200 mg every 4 weeks (Q4W); tildrakizumab 200, 100 or 20 mg Q12W; or placebo Q4W. Patients receiving tildrakizumab 20 mg or placebo switched to tildrakizumab 200 mg Q12W at W24; treatment continued to W52. The primary efficacy endpoint was proportion of patients with ACR20 response (≥20% improvement by American College of Rheumatology criteria) at W24. Secondary efficacy endpoints were assessed without adjustment for multiplicity. Safety was evaluated from treatment-emergent adverse events (TEAEs).

391/500 patients screened were randomised and treated. At W24, 71.4%-79.5% of tildrakizumab-treated versus 50.6% of placebo-treated patients achieved ACR20 (all p<0.01). Patients receiving tildrakizumab versus placebo generally achieved higher rates of ACR50, Disease Activity Score in 28 joints with C reactive protein <3.2, minimal disease activity and 75%/90%/100% improvement from baseline Psoriasis Area and Severity Index responses at W24 and through W52. Improvement in dactylitis and enthesitis was not observed; results were mixed for other outcomes. Responses in patients switched to tildrakizumab 200 mg at W24 were consistent with treatment from baseline. TEAEs and serious TEAEs occurred in 64.5% and 3.3%, respectively, of all patients through W52 and were comparable among treatment arms.

Tildrakizumab treatment significantly improved joint and skin manifestations of PsA other than dactylitis and enthesitis. Treatment was generally well tolerated through W52. Clinicaltrials.gov

.

Cell-specific transcriptional control of mitochondrial metabolism by TIF1γ drives erythropoiesis

Marlies P Rossmann, Karen Hoi, Victoria Chan, Brian J Abraham, Song Yang, James Mullahoo, Malvina Papanastasiou, Ying Wang, Ilaria Elia, Julie R Perlin, Elliott J Hagedorn, Sara Hetzel, Raha Weigert, Sejal Vyas, Partha P Nag, Lucas B Sullivan, Curtis R Warren, Bilguujin Dorjsuren, Eugenia Custo Greig, Isaac Adatto, Chad A Cowan, Stuart L Schreiber, Richard A Young, Alexander Meissner, Marcia C Haigis, Siegfried Hekimi, Steven A Carr, Leonard I ZonPMID: 33986176 DOI: 10.1126/science.aaz2740

Abstract

Transcription and metabolism both influence cell function, but dedicated transcriptional control of metabolic pathways that regulate cell fate has rarely been defined. We discovered, using a chemical suppressor screen, that inhibition of the pyrimidine biosynthesis enzyme dihydroorotate dehydrogenase (DHODH) rescues erythroid differentiation in bloodless zebrafishmutant embryos defective for transcriptional intermediary factor 1 gamma (

). This rescue depends on the functional link of DHODH to mitochondrial respiration. The transcription elongation factor TIF1γ directly controls coenzyme Q (CoQ) synthesis gene expression. Upon

loss, CoQ levels are reduced, and a high succinate/α-ketoglutarate ratio leads to increased histone methylation. A CoQ analog rescues

's bloodless phenotype. These results demonstrate that mitochondrial metabolism is a key output of a lineage transcription factor that drives cell fate decisions in the early blood lineage.

Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors "leflunomide" and "teriflunomide" in Covid-19: A narrative review

Hardeep Kaur, Phulen Sarma, Anusuya Bhattacharyya, Saurabh Sharma, Neeraj Chhimpa, Manisha Prajapat, Ajay Prakash, Subodh Kumar, Ashutosh Singh, Rahul Singh, Pramod Avti, Prasad Thota, Bikash MedhiPMID: 34111397 DOI: 10.1016/j.ejphar.2021.174233

Abstract

Dihydroorotate dehydrogenase (DHODH) is rate-limiting enzyme in biosynthesis of pyrimidone which catalyzes the oxidation of dihydro-orotate to orotate. Orotate is utilized in the biosynthesis of uridine-monophosphate. DHODH inhibitors have shown promise as antiviral agent against Cytomegalovirus, Ebola, Influenza, Epstein Barr and Picornavirus. Anti-SARS-CoV-2 action of DHODH inhibitors are also coming up. In this review, we have reviewed the safety and efficacy of approved DHODH inhibitors (leflunomide and teriflunomide) against COVID-19. In target-centered in silico studies, leflunomide showed favorable binding to active site of MPro and spike: ACE2 interface. In artificial-intelligence/machine-learning based studies, leflunomide was among the top 50 ligands targeting spike: ACE2 interaction. Leflunomide is also found to interact with differentially regulated pathways [identified by KEGG (Kyoto Encyclopedia of Genes and Genomes) and reactome pathway analysis of host transcriptome data] in cogena based drug-repurposing studies. Based on GSEA (gene set enrichment analysis), leflunomide was found to target pathways enriched in COVID-19. In vitro, both leflunomide (EC50 41.49 ± 8.8 μmol/L) and teriflunomide (EC50 26 μmol/L) showed SARS-CoV-2 inhibition. In clinical studies, leflunomide showed significant benefit in terms of decreasing the duration of viral shredding, duration of hospital stay and severity of infection. However, no advantage was seen while combining leflunomide and IFN alpha-2a among patients with prolonged post symptomatic viral shredding. Common adverse effects of leflunomide were hyperlipidemia, leucopenia, neutropenia and liver-function alteration. Leflunomide/teriflunomide may serve as an agent of importance to achieve faster virological clearance in COVID-19, however, findings needs to be validated in bigger sized placebo controlled studies.Effect of Half-Dose vs Stable-Dose Conventional Synthetic Disease-Modifying Antirheumatic Drugs on Disease Flares in Patients With Rheumatoid Arthritis in Remission: The ARCTIC REWIND Randomized Clinical Trial

Siri Lillegraven, Nina Paulshus Sundlisæter, Anna-Birgitte Aga, Joseph Sexton, Inge C Olsen, Hallvard Fremstad, Cristina Spada, Tor Magne Madland, Christian A Høili, Gunnstein Bakland, Åse Lexberg, Inger Johanne Widding Hansen, Inger Myrnes Hansen, Hilde Haukeland, Maud-Kristine Aga Ljoså, Ellen Moholt, Till Uhlig, Daniel H Solomon, Désirée van der Heijde, Tore K Kvien, Espen A HaavardsholmPMID: 33944875 DOI: 10.1001/jama.2021.4542

Abstract

Sustained remission has become an achievable goal for patients with rheumatoid arthritis (RA) receiving conventional synthetic disease-modifying antirheumatic drugs (csDMARDs), but how to best treat patients in clinical remission remains unclear.To assess the effect of tapering of csDMARDs, compared with continuing csDMARDs without tapering, on the risk of flares in patients with RA in sustained remission.

ARCTIC REWIND was a multicenter, randomized, parallel, open-label noninferiority study conducted in 10 Norwegian hospital-based rheumatology practices. A total of 160 patients with RA in remission for 12 months who were receiving stable csDMARD therapy were enrolled between June 2013 and June 2018, and the final visit occurred in June 2019.

Patients were randomly assigned to half-dose csDMARDs (n = 80) or stable-dose csDMARDs (n = 80).

The primary end point was the proportion of patients with a disease flare between baseline and the 12-month follow-up, defined as a combination of Disease Activity Score (DAS) greater than 1.6 (threshold for RA remission), an increase in DAS score of 0.6 units or more, and at least 2 swollen joints. A disease flare could also be recorded if both the patient and investigator agreed that a clinically significant flare had occurred. A risk difference of 20% was defined as the noninferiority margin.

Of 160 enrolled patients (mean [SD] age, 55.1 [11.9] years; 66% female), 156 received the allocated therapy, of which 155 without any major protocol violations were included in the primary analysis population (77 receiving half-dose and 78 receiving stable-dose csDMARDs). Flare occurred in 19 patients (25%) in the half-dose csDMARD group compared with 5 (6%) in the stable-dose csDMARD group (risk difference, 18% [95% CI, 7%-29%]). Adverse events occurred in 34 patients (44%) in the half-dose group and 42 (54%) in the stable-dose group, none leading to study discontinuation. No deaths occurred.

Among patients with RA in remission taking csDMARD therapy, treatment with half-dose vs stable-dose csDMARDs did not demonstrate noninferiority for the percentage of patients with disease flares over 12 months, and there were significantly fewer flares in the stable-dose group. These findings do not support treatment with half-dose therapy.

ClinicalTrials.gov Identifier:

.

Leflunomide ameliorates experimental autoimmune myasthenia gravis by regulating humoral and cellular immune responses

Huan Huang, Hao Ran, Xiaoxi Liu, Lu Yu, Li Qiu, Zhongqiang Lin, Changyi Ou, Yaru Lu, Wenhao Yang, Weibin LiuPMID: 33556668 DOI: 10.1016/j.intimp.2021.107434

Abstract

Leflunomide, an immunosuppressive disease-modifying anti-rheumatic drug (DMARD), is widely used in the treatment of rheumatoid arthritis (RA), psoriatic arthritis (PA) as well as multiple sclerosis. However, its role in myasthenia gravis (MG) has not yet been clearly explored. Here, we investigated the effect of leflunomide on experimental autoimmune myasthenia gravis (EAMG) in vivo and in vitro. The results demonstrated that leflunomide alleviated the severity of EAMG associated with reduced serum total anti-acetylcholine receptor (AChR) IgG levels. During the development of EAMG, the increase of follicular helper T cells (Tfh) 1, Tfh 17 cells and decrease of follicular regulatory T cells (Tfr) were reversely altered after leflunomide administration. Our work further found that leflunomide might inhibit Tfh cells through the IL-21/STAT3 pathway to reduce the secretion of antibodies by B cells. In addition, leflunomide rebuilt the balance of Th1/Th2/Th17/Treg subsets. These results suggested that leflunomide ameliorated EAMG severity by regulating humoral immune responses and Th cell profiles thereby providing a novel effective treatment strategy for MG.Inhibition of canine distemper virus replication by blocking pyrimidine nucleotide synthesis with A77 1726, the active metabolite of the anti-inflammatory drug leflunomide

Yao Li, Li Yi, Sipeng Cheng, Yongshan Wang, Jiongjiong Wang, Jing Sun, Quan Zhang, Xiulong XuPMID: 33416466 DOI: 10.1099/jgv.0.001534

Abstract

Canine distemper virus (CDV) is the aetiological agent that causes canine distemper (CD). Currently, no antiviral drugs have been approved for CD treatment. A77 1726 is the active metabolite of the anti-rheumatoid arthritis (RA) drug leflunomide. It inhibits the activity of Janus kinases (JAKs) and dihydroorotate dehydrogenase (DHO-DHase), a rate-limiting enzyme inpyrimidine nucleotide synthesis. A77 1726 also inhibits the activity of p70 S6 kinase (S6K1), a serine/threonine kinase that phosphorylates and activates carbamoyl-phosphate synthetase (CAD), a second rate-limiting enzyme in the

pathway of pyrimidine nucleotide synthesis. Our present study focuses on the ability of A77 1726 to inhibit CDV replication and its underlying mechanisms. Here we report that A77 1726 decreased the levels of the N and M proteins of CDV and lowered the virus titres in the conditioned media of CDV-infected Vero cells. CDV replication was not inhibited by Ruxolitinib (Rux), a JAK-specific inhibitor, but by brequinar sodium (BQR), a DHO-DHase-specific inhibitor, and PF-4708671, an S6K1-specific inhibitor. Addition of exogenous uridine, which restores intracellular pyrimidine nucleotide levels, blocked the antiviral activity of A77 1726, BQR and PF-4708671. A77 1726 and PF-4708671 inhibited the activity of S6K1 in CDV-infected Vero cells, as evidenced by the decreased levels of CAD and S6 phosphorylation. S6K1 knockdown suppressed CDV replication and enhanced the antiviral activity of A77 1726. These observations collectively suggest that the antiviral activity of A77 1726 against CDV is mediated by targeting pyrimidine nucleotide synthesis via inhibiting DHO-DHase activity and S6K1-mediated CAD activation.

Disease-modifying antirheumatic drugs and organising pneumonia

Mohamed Faisal, Asyraf Roslan, Nik Nuratiqah Nik Abeed, Andrea Ban Yu-LinPMID: 33408105 DOI: 10.1136/bcr-2020-238173

Abstract

Organising pneumonia (OP) in rheumatoid arthritis (RA) may be part of pulmonary manifestation (disease related) or disease-modifying antirheumatic drugs (DMARDs) related. We report a case series of RA patients with DMARDs related OP. A 65-year-old woman developed OP 3 weeks after initiation of methotrexate (MTX). High-resolution CT (HRCT) scan of the thorax revealed bilateral consolidations in the lung bases. She had complete radiological resolution 6 months after corticosteroid therapy with cessation of MTX. The second case was of a 60-year-old woman on MTX with recent addition of leflunomide due to flare of RA. She developed worsening cough 4 months later and HRCT scan revealed consolidation in the left upper lobe with biopsy proven OP. She responded within 6 months of corticosteroid therapy with clinical and radiological resolution. This case series highlights that OP may developed with low-dose MTX (as early as 3 weeks) and leflunomide and the diagnosis requires a high index of suspicion.Leflunomide an immunomodulator with antineoplastic and antiviral potentials but drug-induced liver injury: A comprehensive review

Raghad D Alamri, Mazen A Elmeligy, Ghadeer A Albalawi, Sarah M Alquayr, Samaher S Alsubhi, Sabah H El-GhaieshPMID: 33571819 DOI: 10.1016/j.intimp.2021.107398